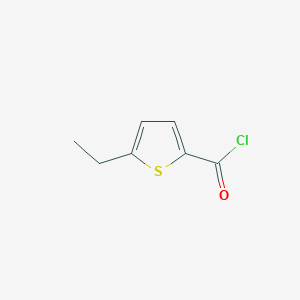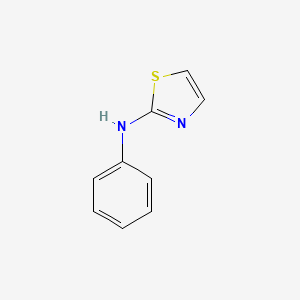
N-Phenyl-2-aminothiazole
Übersicht
Beschreibung
N-Phenyl-2-aminothiazole is a heterocyclic compound that features a thiazole core . It is mainly of academic interest, with a few exceptions . It is a precursor to a sulfathiazole (“sulfa drugs”) and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
Synthesis Analysis
2-Aminothiazole is prepared from paraldehyde, thiourea, and sulfuryl chloride . The synthesis of N- (5- (4-fluorophenyl)thiazol-2-yl)-3- (furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structure of N-Phenyl-2-aminothiazole is characterized by a thiazole core . The C-2 position of the thiazole can accommodate a range of lipophilic substitutions, while both the C-4 position and the thiazole core are sensitive to change .Chemical Reactions Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Physical And Chemical Properties Analysis
2-Aminothiazole possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-Phenyl-2-aminothiazole derivatives have been studied for their antimicrobial properties . These compounds are known to exhibit significant activity against various bacterial and fungal strains. For instance, certain derivatives have shown high antimycobacterial activity, suggesting potential as antimycobacterial agents .
Anticancer Properties
The thiazole ring is a common motif in many anticancer agents. N-Phenyl-2-aminothiazole compounds have been synthesized and tested for their antitumor activities . Some derivatives have demonstrated promising results in inhibiting the growth of cancer cells .
Anti-Inflammatory Uses
Due to their chemical structure, N-Phenyl-2-aminothiazole derivatives can act as anti-inflammatory agents . They have been associated with reducing inflammation in various disease models, which makes them potential candidates for the development of new anti-inflammatory drugs .
Antioxidant Effects
These compounds also exhibit antioxidant properties , which are beneficial in protecting cells from oxidative stress. This activity is crucial in the prevention of diseases that are caused by free radicals .
Anti-Alzheimer’s Activity
Research has indicated that certain thiazole derivatives can have anti-Alzheimer’s effects . They may play a role in the management of Alzheimer’s disease by inhibiting processes that lead to neuronal degeneration .
Wirkmechanismus
Target of Action
N-Phenyl-2-aminothiazole, also known as n-phenylthiazol-2-amine, is a compound that has shown significant potential in the field of medicinal chemistry. The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown inhibitory activity against these cell lines .
Mode of Action
The compound interacts with its targets by exhibiting potent and selective nanomolar inhibitory activity . This interaction leads to changes in the cellular processes of the cancerous cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
It is known that the compound has a broad pharmacological spectrum, indicating that it may affect multiple pathways
Pharmacokinetics
The compound’s broad pharmacological spectrum suggests that it may have good bioavailability .
Result of Action
The result of N-Phenyl-2-aminothiazole’s action is the inhibition of growth and proliferation in a wide range of human cancerous cell lines . This makes it a promising candidate for the development of anticancer drugs .
Safety and Hazards
Zukünftige Richtungen
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . This has led to their wide innovations and structural variations have produced attention amongst medicinal chemists .
Eigenschaften
IUPAC Name |
N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVGQYZRJXSMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902615 | |
| Record name | NoName_3153 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-aminothiazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-phenylthiazol-2-amine derivatives interesting for Alzheimer's disease research?
A1: Alzheimer's disease (AD) is linked to cognitive decline, partly attributed to cholinergic dysfunction. [] The "cholinergic hypothesis" suggests that inhibiting cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine, could be a viable therapeutic strategy. N-phenylthiazol-2-amine derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. [] This makes them attractive candidates for further exploration in the context of AD treatment.
Q2: Are all N-phenylthiazol-2-amine derivatives equally effective in inhibiting cholinesterases?
A2: The research indicates variations in inhibitory activity among different N-phenylthiazol-2-amine derivatives. [] Specifically, the study highlights N-(2,3-dimethylphenyl)thiazol-2-amine (compound 3j) as the most potent inhibitor within the tested series. [] This difference in activity underscores the importance of structure-activity relationship (SAR) studies to identify the structural features crucial for optimal AChE and BChE inhibition.
Q3: Beyond in vitro testing, what other research approaches are being used to understand N-phenylthiazol-2-amine derivatives?
A3: Researchers are employing molecular docking studies to gain a deeper understanding of how these compounds interact with the active sites of AChE and BChE. [] This computational approach can provide valuable insights into the binding mechanisms and aid in the design of even more potent and selective cholinesterase inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)


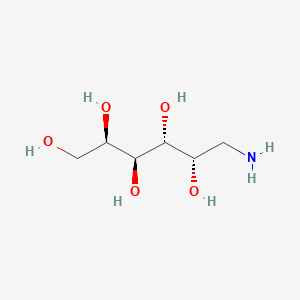

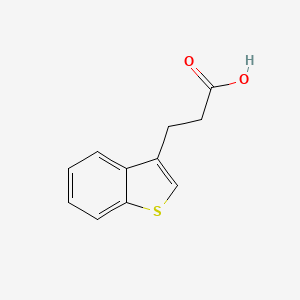

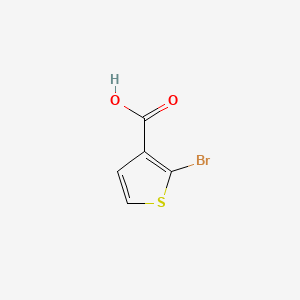

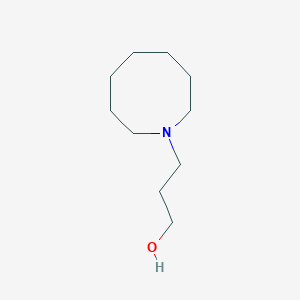
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

